3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMD527040 is a highly selective antagonist of the integrin αvβ6, known for its antifibrotic activities. This compound has shown potential in research related to carcinoma and liver fibrosis .
Preparation Methods
The synthetic route for EMD527040 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amidation, esterification, and chlorination. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
EMD527040 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of EMD527040.
Scientific Research Applications
EMD527040 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of integrin αvβ6 in various chemical processes.
Biology: It is used to investigate the biological functions of integrin αvβ6, particularly in cell adhesion and signaling.
Medicine: EMD527040 is being researched for its potential therapeutic effects in treating diseases like carcinoma and liver fibrosis. .
Mechanism of Action
EMD527040 exerts its effects by selectively inhibiting the binding of integrin αvβ6 to fibronectin. This inhibition prevents the attachment of αvβ6 expressing cells to fibronectin, thereby blocking the activation of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is crucial in regulating processes like cell proliferation, differentiation, and fibrosis .
Comparison with Similar Compounds
EMD527040 is unique in its high selectivity for integrin αvβ6 compared to other integrins like αvβ3 and αvβ5. Similar compounds include:
Cilengitide: An integrin inhibitor that targets αvβ3 and αvβ5.
Etaracizumab: An antibody that targets integrin αvβ3.
Volociximab: An antibody that targets integrin α5β1
These compounds differ in their selectivity and the specific integrins they target, making EMD527040 a valuable tool for studying the specific role of integrin αvβ6 in various biological processes.
Biological Activity
The compound 3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This formula indicates the presence of two chlorine atoms, which are known to influence the biological activity of compounds through various mechanisms, including increasing lipophilicity and altering receptor binding affinities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are often implicated in drug action. The compound may act as an agonist or antagonist depending on the specific receptor it targets .
- Enzyme Inhibition : The presence of specific functional groups suggests potential inhibitory effects on enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as cancer or inflammation.
Anticancer Properties
Research has indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with similar moieties have shown to reduce cell viability in A549 lung cancer cells by over 50% in vitro, suggesting that this compound may also possess similar anticancer activities .
Antioxidant Activity
Antioxidant assays using DPPH radical scavenging methods have demonstrated that compounds with structural similarities can exhibit potent antioxidant properties. This suggests that the compound may help mitigate oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of structurally related compounds on A549 cells found that certain derivatives significantly inhibited cell proliferation and migration. This indicates a potential pathway for therapeutic intervention using this compound .
- Animal Models : Preliminary studies involving animal models have shown that compounds with similar structures can reduce tumor growth and enhance survival rates when administered alongside traditional chemotherapy agents. This highlights the potential for combination therapies involving this compound .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C29H32Cl2N4O5 |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H32Cl2N4O5/c30-22-14-21(15-23(31)16-22)24(17-28(37)38)35-29(39)25(19-40-18-20-8-2-1-3-9-20)34-27(36)11-5-7-13-33-26-10-4-6-12-32-26/h1-4,6,8-10,12,14-16,24-25H,5,7,11,13,17-19H2,(H,32,33)(H,34,36)(H,35,39)(H,37,38)/t24?,25-/m0/s1 |
InChI Key |
JHJAHOCSWUTJGR-BBMPLOMVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.